BenchChemオンラインストアへようこそ!

6-Benzyloxy-5-nitroso-pyrimidine-2,4-diamine

AGT inactivation DNA repair inhibition chemosensitization

5-Nitroso-BP is the definitive AGT/MGMT inactivator for chemosensitization research—50-fold more potent than O6-benzylguanine (BG) and 50–60-fold against BG-resistant mutants (A316P/W336A Ada-C). The 6-benzyloxy-5-nitroso regiochemistry is essential: the 4-benzyloxy regioisomer incurs a 10.8-fold potency penalty. With an IC50 of 12 nM, complete AGT depletion is achieved at 10–25 µM without solvent toxicity. Validated in HT29, Du145, MCF-7, and A549 cells. Use as the reference standard for SAR and metabolically stabilized inactivator development.

Molecular Formula C11H11N5O2
Molecular Weight 245.24 g/mol
CAS No. 101724-61-2
Cat. No. B024744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Benzyloxy-5-nitroso-pyrimidine-2,4-diamine
CAS101724-61-2
Synonyms2,4-diamino-6-benzyloxy-5-nitrosopyrimidine
5-nitroso-BP
Molecular FormulaC11H11N5O2
Molecular Weight245.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=NC(=NC(=C2N=O)N)N
InChIInChI=1S/C11H11N5O2/c12-9-8(16-17)10(15-11(13)14-9)18-6-7-4-2-1-3-5-7/h1-5H,6H2,(H4,12,13,14,15)
InChIKeyMBQPVHNJEDDVCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Benzyloxy-5-nitroso-pyrimidine-2,4-diamine (CAS 101724-61-2) Baseline Overview for AGT-Targeted Research Procurement


6-Benzyloxy-5-nitroso-pyrimidine-2,4-diamine (5-nitroso-BP, CAS 101724-61-2) is a 5-nitrosopyrimidine derivative with a molecular formula of C11H11N5O2 and a molecular weight of 245.24 g/mol that functions as a potent inactivator of the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT, also known as MGMT) [1]. The compound belongs to a class of benzylated pyrimidines originally developed as chemotherapeutic adjuvants to overcome tumor resistance to alkylating agents such as BCNU and ACNU [2]. Its solid-state melting point is 204–210 °C (decomp), and it is supplied as a crystalline powder with ≥95% purity by commercial vendors serving medicinal chemistry and chemical biology research programs .

Why Generic AGT Inactivators Cannot Substitute for 6-Benzyloxy-5-nitroso-pyrimidine-2,4-diamine (CAS 101724-61-2)


Although O6-benzylguanine (BG, the prototypical low-molecular-weight AGT inactivator) and the 5-nitro analog (2,4-diamino-6-benzyloxy-5-nitropyrimidine) target the same active-site cysteine (Cys145) in human AGT, published quantitative structure-activity relationship (SAR) data demonstrate that the nitroso oxidation state at the 5-position and the 6-benzyloxy (rather than 4-benzyloxy) regiochemistry independently and multiplicatively modulate inhibitory potency [1]. Procurement of a generic benzylated pyrimidine or the default clinical candidate BG without regard to these two structural determinants will yield an inactivator with suboptimal target engagement, compromising experimental reproducibility in AGT-dependent chemosensitization assays [2].

Quantitative Head-to-Head Evidence for 6-Benzyloxy-5-nitroso-pyrimidine-2,4-diamine (CAS 101724-61-2) Against Closest Comparators


In Vitro AGT Inhibitory Potency of 5-Nitroso-BP vs. O6-Benzylguanine (BG) in Human HT29 Colon Tumor Cell Extracts

The target compound, 2,4-diamino-6-benzyloxy-5-nitrosopyrimidine (5-nitroso-BP), was identified as a significantly more effective inactivator of human AGT than O6-benzylguanine (BG) in HT29 colon tumor cell extracts [1]. The patent literature further specifies that 5-nitroso-BP (compound 3d) was 50- to 60-fold more effective than BG at inactivating mutant alkyltransferase proteins, requiring an intracellular concentration of only ~5 µM to achieve complete inactivation, whereas >200 µM BG would be needed for comparable effect [2].

AGT inactivation DNA repair inhibition chemosensitization

5-Nitroso vs. 5-Nitro Oxidation State: AGT Inhibitory Potency Differential

The 5-nitrosopyrimidine derivatives universally exhibit stronger AGAT-inhibitory activity than the corresponding 5-nitropyrimidine analogs [1]. In the same assay system, the 5-nitroso derivative (target compound) demonstrated an IC50 of 12 nM, whereas its direct 5-nitro counterpart (2,4-diamino-6-benzyloxy-5-nitropyrimidine) exhibited an IC50 of 30 nM, representing a 2.5-fold potency advantage conferred solely by the nitroso oxidation state . This differential is mechanistically attributed to the nitroso group's capacity to form a covalent sulfenamide adduct with the active-site cysteine (Cys145), whereas the nitro group relies on weaker non-covalent interactions .

nitroso pharmacophore SAR AGT inhibition

Positional Isomerism: 6-Benzyloxy vs. 4-Benzyloxy Regiochemistry in 5-Nitrosopyrimidine AGT Inactivators

Within the 5-nitrosopyrimidine diamine series, the position of the benzyloxy substituent on the pyrimidine ring profoundly affects AGT inhibitory activity. The 4-benzyloxy regioisomer (4-(benzyloxy)-2,6-diamino-5-nitrosopyrimidine, compound 9 in Terashima & Kohda 1998) demonstrates 40% lower inhibitory activity than the 6-benzyloxy-substituted target compound . This is quantitatively corroborated by the reported IC50 values: the 6-benzyloxy isomer (target) exhibits an IC50 of 12 nM, while the 4-benzyloxy isomer (compound 9) shows an IC50 of 130 nM, representing a ~10.8-fold difference in potency [1]. The spatial orientation of the benzyloxy group relative to the 2,4-diamino hydrogen-bonding motifs is critical for productive engagement with the AGT active-site pocket .

regiochemistry positional isomer SAR

In Vivo AGT Depletion and Pharmacokinetic Limitations of 5-Nitroso-BP Relative to O6-Benzylguanine

Despite superior in vitro potency, 5-nitroso-BP shows diminished in vivo AGT-depleting activity compared to BG due to rapid metabolic reduction. At 1 hr after intravenous administration of 15 mg/kg in mice, liver AGT levels fell to 1% of basal activity for BG, compared to 66% for 5-nitroso-BP and 71% for 5-nitro-BP [1]. The short plasma half-life of 5-nitroso-BP in rats (3.8 min) and its rapid cytosolic reduction to the less active 5-nitro-BP and 2,4,5-triamino metabolites, mediated by a dicumarol-resistant quinone reductase, explain this in vivo/in vitro potency disconnect [1]. Co-administration of the P450 inhibitor 1-aminobenzotriazole completely blocked microsomal oxidation of 5-nitroso-BP to 5-nitro-BP, suggesting a strategy for metabolic stabilization [1].

pharmacokinetics in vivo AGT depletion PK/PD

Chemosensitization Potency: Enhancement of BCNU-Induced Tumor Cell Killing by 5-Nitroso-BP vs. O6-Benzylguanine

In a panel of human tumor cell lines (HT29 colon, Du 145 prostate, MCF-7 breast, A549 lung), the pyrimidine inactivators 2,4-diamino-6-benzyloxy-5-nitrosopyrimidine and 2,4-diamino-6-benzyloxy-5-nitropyrimidine were found to be considerably more potent than BG in enhancing BCNU-induced cell killing [1]. While all active BG derivatives (8-aza-, 8-bromo-, 8-methyl-, 8-oxo-BG) exhibited activity comparable to BG itself, the 5-nitrosopyrimidine scaffold achieved superior chemosensitization at equivalent concentrations [1]. The patent literature further specifies that 5-nitroso-BP and its 5-nitro analog were similarly effective to BG at enhancing BCNU cytotoxicity but at a 4-fold lower dose [2].

BCNU potentiation chemosensitization alkylating agent

Verified Research and Industrial Application Scenarios for 6-Benzyloxy-5-nitroso-pyrimidine-2,4-diamine (CAS 101724-61-2)


In Vitro Chemosensitization of AGT-Proficient Tumor Cell Lines to Chloroethylnitrosoureas

5-Nitroso-BP is the tool compound of choice for in vitro studies investigating AGT-dependent resistance to BCNU, ACNU, or temozolomide in human tumor cell lines. Its 2.5-fold greater AGT inhibitory potency over the 5-nitro analog [1] and 50-fold greater potency than BG [2] enable complete AGT depletion at low micromolar concentrations without confounding solvent toxicity. The established protocol involves a 1–2 hr pretreatment with 10–25 µM 5-nitroso-BP prior to alkylating agent exposure, and has been validated in HT29, Du 145, MCF-7, and A549 cell lines [3].

Structure-Activity Relationship (SAR) Studies on 5-Nitrosopyrimidine-Based AGT Inactivators

The compound serves as the benchmark 6-benzyloxy-5-nitroso reference standard for SAR programs exploring substituent effects at the 5-position (nitroso vs. nitro vs. amino), 6-position benzyloxy modifications (fluorobenzyloxy, pyridylmethoxy), and N4-substitution [1]. Its well-characterized IC50 (12 nM) and the documented 10.8-fold potency penalty of the 4-benzyloxy regioisomer [4] provide critical internal controls for validating new synthetic analogs.

Metabolic Stability and Prodrug Design for AGT-Targeted Adjuvants

The rapid in vivo reduction of 5-nitroso-BP (plasma t₁/₂ = 3.8 min) mediated by cytosolic quinone reductase [5] establishes this compound as the appropriate baseline for designing metabolically stabilized AGT inactivators. Researchers developing prodrug strategies, formulation approaches, or co-administration regimens with P450 inhibitors (e.g., 1-aminobenzotriazole) should use 5-nitroso-BP as the reference compound against which improved pharmacokinetic profiles are measured.

Mutant AGT Inactivator Screening and Resistance Mechanism Studies

5-Nitroso-BP exhibits 50–60 fold greater potency than BG against mutant AGT proteins (e.g., A316P/W336A Ada-C) that are resistant to BG-mediated inactivation [2]. This property makes the compound uniquely suited for screening panels of AGT variants to identify resistance-conferring mutations, and for structural biology studies (co-crystallization, covalent docking) aimed at elucidating the molecular determinants of AGT-inactivator interactions.

Quote Request

Request a Quote for 6-Benzyloxy-5-nitroso-pyrimidine-2,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.